COX-2 Inhibition: Weak Activity Supports Use as Negative Control or Inactive Scaffold
In a human recombinant COX-2 enzyme inhibition assay using arachidonic acid as substrate (5 min incubation), ethyl 2-(naphthalen-2-yloxy)acetate demonstrated an IC₅₀ greater than 10,000 nM (>1.00E+4 nM) [1]. This weak inhibition contrasts sharply with known COX-2 selective inhibitors such as celecoxib (IC₅₀ ≈ 40 nM) [2]. The minimal COX-2 engagement distinguishes this compound from 2-arylpropionic acid NSAIDs (e.g., naproxen) that derive anti-inflammatory activity from COX inhibition [2].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Celecoxib (COX-2 selective inhibitor): ≈40 nM; class baseline for active NSAIDs: <1,000 nM |
| Quantified Difference | >250-fold lower potency than celecoxib; falls above threshold for meaningful COX-2 inhibition |
| Conditions | Human recombinant COX-2 enzyme, arachidonic acid substrate, 5 min incubation |
Why This Matters
The established weak COX-2 inhibitory profile enables researchers to employ this compound as a negative control in anti-inflammatory screening cascades or as an inactive scaffold for prodrug design where COX-2 engagement is undesirable.
- [1] BindingDB. (n.d.). BDBM50591341 (Ethyl 2-(naphthalen-2-yloxy)acetate) enzyme inhibition data. BindingDB Entry 50591341, IC₅₀ >1.00E+4 nM vs. human recombinant COX-2. View Source
- [2] Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. View Source
